d-Ala-Gln

Descripción

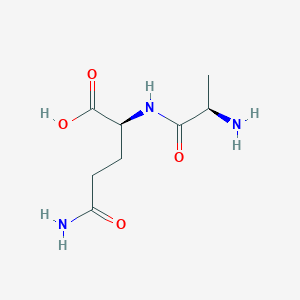

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCMDXDYPOUFDY-UHNVWZDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427208 |

Source

|

| Record name | D-ALANYL-L-GLUTAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205252-36-4 |

Source

|

| Record name | D-ALANYL-L-GLUTAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of d-Ala-Gln

An In-depth Technical Guide to D-Alanyl-L-Glutamine

For Researchers, Scientists, and Drug Development Professionals

D-Alanyl-L-glutamine (d-Ala-Gln) is a dipeptide composed of the amino acids D-alanine and L-glutamine. This document provides a comprehensive technical overview of its chemical structure, properties, synthesis methodologies, and its role in biological signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development and life sciences.

Chemical Structure and Properties

D-Alanyl-L-glutamine is a dipeptide with the D-enantiomer of alanine (B10760859) linked to the L-enantiomer of glutamine via a peptide bond.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 5-amino-2-(2-aminopropanamido)-5-oxopentanoic acid | [1] |

| CAS Number | 205252-36-4 | [1][2][3][4] |

| Molecular Formula | C8H15N3O4 | [1][2] |

| Molecular Weight | 217.23 g/mol | [1] |

| SMILES | OC(--INVALID-LINK--N)=O">C@@HCCC(N)=O)=O | [3] |

Physicochemical Properties of the Related L-Alanyl-L-Glutamine

While specific experimental data for D-Alanyl-L-Glutamine is limited, the properties of its diastereomer, L-Alanyl-L-Glutamine, provide valuable insights. L-Alanyl-L-Glutamine is noted for its high solubility and stability in aqueous solutions compared to L-glutamine alone, making it a preferred choice for supplementation in clinical and research settings.[5]

| Property | Value | Source |

| Solubility in Water | ~586 g/L at room temperature | [5] |

| Appearance | White to off-white powder | [6] |

Synthesis of Alanyl-Glutamine Dipeptides

The synthesis of alanyl-glutamine dipeptides, including D-Alanyl-L-glutamine, can be achieved through both chemical and enzymatic methods. Chemical synthesis often involves the use of protecting groups to prevent unwanted side reactions and racemization.

Chemical Synthesis

A general approach to the chemical synthesis of alanyl-glutamine involves the following steps:

-

Protection of Amino Groups : The amino group of the N-terminal amino acid (alanine) is protected, for example, with a carbobenzyloxy (Cbz) or t-butoxycarbonyl (Boc) group.

-

Activation of the Carboxyl Group : The carboxyl group of the protected alanine is activated to facilitate the formation of the peptide bond. This can be achieved using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting it to an active ester.[7]

-

Peptide Bond Formation : The activated protected alanine is reacted with glutamine (with its carboxyl group potentially protected as an ester) to form the protected dipeptide.

-

Deprotection : The protecting groups are removed to yield the final dipeptide.[8]

One patented method for the preparation of L-Alanyl-L-glutamine involves reacting D-α-chloropropionyl chloride with L-glutamine in a toluene-water solution with an inorganic base to control the pH. The resulting N(2)-D-α-chloropropionyl-L-glutamine is then treated with ammonia (B1221849) to yield L-Alanyl-L-glutamine.[7] It is plausible that a similar strategy could be adapted to synthesize D-Alanyl-L-glutamine by using the appropriate stereoisomers of the starting materials.

Enzymatic Synthesis

Enzymatic synthesis offers a more stereospecific and environmentally friendly alternative to chemical synthesis. L-amino acid α-ligase (Lal) from Bacillus subtilis has been shown to catalyze the formation of various dipeptides from unprotected amino acids in an ATP-dependent manner.[9] This enzyme is highly specific and does not react with D-amino acids, thus preventing the formation of undesired diastereomers like D-alanyl-glutamine when L-alanyl-L-glutamine is the target product.[9] A metabolically engineered Escherichia coli strain expressing this ligase has been developed for the fermentative production of L-Alanyl-L-glutamine.[9]

Biological Activity and Signaling Pathways

The biological effects of alanyl-glutamine are primarily attributed to its role as a stable source of glutamine, which is a crucial nutrient for rapidly dividing cells, including enterocytes and immune cells.[10]

mTOR Signaling Pathway

Glutamine and its dipeptide forms, such as alanyl-glutamine, are known to play a significant role in the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[11][12][13] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.

Activation of the mTOR pathway by alanyl-glutamine involves the following key steps:

-

Cellular Uptake : Alanyl-glutamine is transported into the cell.

-

Hydrolysis : The dipeptide is hydrolyzed to release free L-glutamine and D-alanine.

-

mTORC1 Activation : Intracellular glutamine, in concert with other amino acids like leucine, activates the mTORC1 complex.[6][14]

-

Downstream Signaling : Activated mTORC1 phosphorylates downstream targets such as p70 ribosomal protein S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis and cell proliferation.[11][13]

Other Biological Effects

-

Gut Health : Alanyl-glutamine supplementation has been shown to protect the gastrointestinal tract by reducing bacterial translocation and improving gut barrier function.[5]

-

Anti-inflammatory and Antioxidant Effects : Studies have indicated that alanyl-glutamine can alleviate oxidative stress and inhibit inflammation.[15] In a model of lipopolysaccharide-induced liver injury, alanyl-glutamine treatment reduced levels of inflammatory cytokines and suppressed oxidative stress.[15]

-

Immune Modulation : As a precursor to glutamine, this compound can support immune cell function, as glutamine is a key fuel for lymphocytes and macrophages.[10]

Experimental Protocols

In Vivo Study of L-Alanyl-L-Glutamine in Diabetic Rats

This protocol is adapted from a study investigating the effects of L-glutamine and L-alanyl-L-glutamine in diabetic Wistar rats.[16]

-

Animals : Male Wistar rats.

-

Induction of Diabetes : A single intravenous injection of streptozotocin (B1681764) (60 mg/kg body mass) in citrate (B86180) buffer (pH 4.5).

-

Treatment Groups :

-

Control (non-diabetic) + Saline

-

Diabetic + Saline

-

Control + L-Alanyl-L-Glutamine (400 mg/kg)

-

Diabetic + L-Alanyl-L-Glutamine (400 mg/kg)

-

-

Administration : Oral gavage daily for 30 days.

-

Parameters Measured : Body mass, food and water intake, urine volume, blood glucose, and fructosamine (B8680336) levels. At the end of the study, tissues such as the jejunum can be collected for morphophysiological and immunohistochemical analysis.[16]

In Vivo Study of L-Alanyl-L-Glutamine during Hydration Stress in Endurance Exercise

This protocol is based on a study examining the efficacy of acute L-alanyl-L-glutamine ingestion during exercise.[17]

-

Subjects : Physically active males.

-

Protocol :

-

Baseline Measurement : Subjects report in a euhydrated state for baseline blood draw and a maximal exercise test.

-

Dehydration : In subsequent trials, subjects dehydrate to -2.5% of their baseline body mass.

-

Rehydration : Subjects rehydrate to -1.5% of their baseline body mass with either water (placebo) or different doses of L-alanyl-L-glutamine (e.g., 0.05 g/kg and 0.2 g/kg).

-

Exercise Protocol : Subjects exercise on a cycle ergometer at a workload eliciting 75% of their VO2 max until exhaustion.

-

-

Blood Sampling : Blood is drawn at baseline, after dehydration, after rehydration, and immediately post-exercise.

-

Analytes : Plasma glutamine, electrolytes, hormones (aldosterone, vasopressin), and markers of inflammation (C-reactive protein, IL-6), oxidative stress, and muscle damage (creatine kinase).[17]

Conclusion

D-Alanyl-L-glutamine is a specific diastereomer of the more commonly studied L-Alanyl-L-glutamine. Its chemical structure is well-defined, and while specific data on its physicochemical properties and biological activity are less abundant than for its L,L-counterpart, its role as a stable glutamine source suggests significant potential in research and therapeutic applications. The involvement of alanyl-glutamine in key cellular signaling pathways like mTOR highlights its importance in cellular metabolism and growth. Further research is warranted to fully elucidate the unique biological effects of the D-Ala-L-Gln diastereomer.

References

- 1. veeprho.com [veeprho.com]

- 2. alentris.org [alentris.org]

- 3. D-Alanyl-L-glutamine : Venkatasai Life Sciences [venkatasailifesciences.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. Alanyl-glutamine - Wikipedia [en.wikipedia.org]

- 6. Bidirectional Transport of Amino Acids Regulates mTOR and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101463075A - Preparation of N(2)-L-alanyl-L-glutamine - Google Patents [patents.google.com]

- 8. US7163917B2 - Synthesis method of alanylglutamine - Google Patents [patents.google.com]

- 9. Fermentative Production of l-Alanyl-l-Glutamine by a Metabolically Engineered Escherichia coli Strain Expressing l-Amino Acid α-Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intervention and Mechanisms of Alanyl-glutamine for Inflammation, Nutrition, and Enteropathy: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alanyl-glutamine supplementation regulates mTOR and ubiquitin proteasome proteolysis signaling pathways in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. L-Glutamine enhances enterocyte growth via activation of the mTOR signaling pathway independently of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alanyl-Glutamine Protects against Lipopolysaccharide-Induced Liver Injury in Mice via Alleviating Oxidative Stress, Inhibiting Inflammation, and Regulating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Supplementation with L-Glutamine and L-Alanyl-L-Glutamine Changes Biochemical Parameters and Jejunum Morphophysiology in Type 1 Diabetic Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Examination of the efficacy of acute L-alanyl-L-glutamine ingestion during hydration stress in endurance exercise - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of D-Alanyl-L-Glutamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the dipeptide D-alanyl-L-glutamine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and analytical aspects of this compound. This document details common synthesis methodologies, purification techniques, and in-depth characterization protocols. Quantitative data is summarized for comparative analysis, and key experimental workflows and biological signaling pathways are visualized to facilitate understanding.

Introduction

D-alanyl-L-glutamine is a dipeptide composed of D-alanine and L-glutamine. As a stereoisomer of the more common L-alanyl-L-glutamine, it is of significant interest in various fields, including parenteral nutrition, cell culture technology, and pharmaceutical development. The use of dipeptides as a delivery form for amino acids such as glutamine offers advantages in terms of stability and solubility. This guide outlines the key procedures for the successful synthesis and rigorous characterization of D-alanyl-L-glutamine.

Synthesis of D-Alanyl-L-Glutamine

The synthesis of D-alanyl-L-glutamine can be achieved through several chemical routes. The primary challenge lies in the stereospecific formation of the peptide bond. Common methods involve the use of protected amino acids and coupling agents to ensure the desired stereochemistry and to minimize side reactions.

Synthesis via D-α-chloropropionyl chloride

A prevalent method for the synthesis of D-alanyl-L-glutamine involves the reaction of L-glutamine with D-α-chloropropionyl chloride, followed by ammonolysis. This method is often employed in industrial-scale production.[1]

Active Ester Method

Another common approach is the active ester method, where the N-protected D-alanine is activated, for example, with triphenylphosphine (B44618) and hexachloroethane, and subsequently reacted with L-glutamine.[2] This is followed by the deprotection of the amino group.

N-Carboxyanhydride (NCA) Method

The N-carboxyanhydride (NCA) method involves the reaction of L-alanine NCA with L-glutamine. This method can be efficient but requires careful control of reaction conditions to avoid polymerization.

Table 1: Comparison of Synthesis Methods for Alanyl-Glutamine

| Synthesis Method | Key Reagents | Typical Yield | Diastereomeric Excess (d.e.) | Reference |

| D-α-chloropropionyl chloride | D-α-chloropropionyl chloride, L-glutamine, Ammonia (B1221849) | 60-70% | >95% | [1] |

| Active Ester (Z-D-Ala) | Z-D-alanine, Triphenylphosphine, Hexachloroethane, L-glutamine | 40-65% | Not specified | [2][3] |

| Pyruvoyl-L-glutamate | Pyruvoyl chloride, L-glutamine, O-benzylhydroxylamine, H2/Pd-C | ~76% | >95% | [4] |

Purification

Purification of the crude D-alanyl-L-glutamine product is crucial to remove unreacted starting materials, byproducts, and any undesired stereoisomers.

Recrystallization

Recrystallization from a suitable solvent system, such as an alcohol-water mixture, is a common and effective method for purifying the final product.[4]

Ion-Exchange Chromatography

For removal of inorganic salts and other charged impurities, ion-exchange chromatography can be employed. Anion-exchange resins in the OH- form are effective for removing acidic byproducts.[5]

Ceramic Membrane Filtration

For enzymatic synthesis routes, ceramic membrane filtration can be used to remove the enzyme from the reaction mixture.[6]

Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized D-alanyl-L-glutamine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of D-alanyl-L-glutamine and for separating it from its stereoisomers. Chiral HPLC is specifically required to determine the diastereomeric excess.

Table 2: HPLC and UPLC Methods for Alanyl-Glutamine Analysis

| Parameter | Method 1: UPLC | Method 2: Chiral HPLC |

| Column | AccQ-Tag Ultra C18 (2.1 x 100 mm, 1.7 µm) | Chiralpak AD-H (4.6 x 250 mm, 5 µm)[7] |

| Mobile Phase | Acetonitrile:0.05 M Phosphate buffer pH 4 (70:30) | n-Hexane (0.1% acetic acid):Ethanol (75:25)[7] |

| Flow Rate | 0.25 mL/min | 0.6 mL/min[7] |

| Detection | UV at 215 nm | MS (ESI-)[7] |

| Retention Time | L-Alanyl-L-glutamine: 0.77 min | Acetyl-L-glutamine: 8.47 min, Acetyl-D-glutamine: 10.83 min[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the chemical structure of the synthesized dipeptide. Both ¹H and ¹³C NMR are employed for a comprehensive analysis.

Table 3: NMR Spectral Data for Alanyl-Glutamine

| Nucleus | Atom | Chemical Shift (ppm) - L-Alanyl-L-Glutamine in D₂O |

| ¹H | α-H (Ala) | 4.12-4.18 |

| α-H (Gln) | 4.12-4.18 | |

| β-H (Ala) | 1.56 | |

| β-H (Gln) | 1.98, 2.13 | |

| γ-H (Gln) | 2.34 | |

| ¹³C | C=O (Ala) | ~175 |

| C=O (Gln, amide) | ~178 | |

| C=O (Gln, acid) | ~174 | |

| α-C (Ala) | ~51 | |

| α-C (Gln) | ~54 | |

| β-C (Ala) | ~17 | |

| β-C (Gln) | ~27 | |

| γ-C (Gln) | ~31 |

Note: Chemical shifts for D-alanyl-L-glutamine are expected to be very similar to those of L-alanyl-L-glutamine. Small differences may be observed depending on the solvent and experimental conditions. The ¹³C NMR data is estimated based on known values for L-alanyl-L-glutamine and its constituent amino acids.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of D-alanyl-L-glutamine and to study its fragmentation pattern, which further confirms its structure. The expected monoisotopic mass is approximately 217.1063 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is observed at m/z 218.1. A common fragment ion corresponds to the loss of the glutamine side chain amide group and subsequent fragmentation, resulting in an ion at m/z 147.1.[8]

Experimental Protocols

Synthesis of D-Alanyl-L-Glutamine via D-α-chloropropionyl chloride

-

Dissolve L-glutamine in a mixture of toluene (B28343) and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of D-α-chloropropionyl chloride in toluene to the L-glutamine solution while maintaining the pH between 9.5 and 10.5 by the dropwise addition of an inorganic base (e.g., 5N NaOH).

-

After the addition is complete, continue stirring at 0-5 °C for 1 hour.

-

Stop stirring and allow the layers to separate. Remove the toluene layer.

-

To the aqueous layer, add sodium chloride and adjust the pH to 1 with hydrochloric acid.

-

Stir for 10 minutes, then cool to 0-10 °C to precipitate N-(D-α-chloropropionyl)-L-glutamine.

-

Filter and dry the intermediate product.

-

Add the intermediate to a concentrated ammonia solution and heat to carry out the ammonolysis.

-

After the reaction is complete, concentrate the solution under reduced pressure.

-

Add methanol (B129727) to the concentrated solution to crystallize the crude D-alanyl-L-glutamine.

-

Filter and dry the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).[1]

Chiral HPLC Analysis

-

Prepare the mobile phase as specified in Table 2.

-

Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

-

Dissolve a small amount of the synthesized D-alanyl-L-glutamine in the mobile phase or a compatible solvent.

-

Inject the sample onto the HPLC system.

-

Run the analysis according to the specified conditions and record the chromatogram.

-

Identify the peaks corresponding to the D-alanyl-L-glutamine and any other stereoisomers by comparing with reference standards if available.

Biological Signaling

D-alanyl-L-glutamine, as a source of glutamine, is implicated in the regulation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Glutamine availability is known to be a critical factor for mTORC1 activation.

Caption: mTOR signaling pathway activated by D-alanyl-L-glutamine.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of D-alanyl-L-glutamine. The presented methodologies and analytical techniques offer a robust framework for researchers and professionals working with this dipeptide. The quantitative data and experimental protocols serve as a practical resource for laboratory work, while the visualization of the synthesis workflow and the mTOR signaling pathway provides a conceptual understanding of the chemical and biological context of D-alanyl-L-glutamine.

Workflow Diagram

Caption: General workflow for the synthesis and characterization.

References

- 1. CN101463075A - Preparation of N(2)-L-alanyl-L-glutamine - Google Patents [patents.google.com]

- 2. US7163917B2 - Synthesis method of alanylglutamine - Google Patents [patents.google.com]

- 3. CN103387600A - New preparation method of L-alanyl-L-glutamine - Google Patents [patents.google.com]

- 4. CN103360462B - Refining method of alanyl-glutamine crude drug - Google Patents [patents.google.com]

- 5. US4966994A - Method for purifying L-glutamine - Google Patents [patents.google.com]

- 6. CN104163849A - Separation and purification method of N(2)-L-alanyl-L-glutamine - Google Patents [patents.google.com]

- 7. Separation and determination of acetyl-glutamine enantiomers by HPLC–MS and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. verifiedpeptides.com [verifiedpeptides.com]

The Enigmatic Dipeptide: A Technical Examination of D-Alanine and D-Glutamine in Bacterial Physiology and the Quest for D-Alanyl-Glutamine

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today delves into the critical roles of D-amino acids in bacterial physiology, with a specific focus on D-Alanine (D-Ala) and D-Glutamine (D-Gln). This whitepaper, targeted at researchers, scientists, and drug development professionals, meticulously outlines their synthesis, incorporation into the bacterial cell wall, and their significance as antimicrobial targets. The report also addresses the current scarcity of scientific literature on the specific dipeptide, D-Alanyl-Glutamine (D-Ala-Gln), highlighting a potential area for future research.

The Central Role of D-Alanine in Bacterial Cell Wall Architecture

D-Alanine is a cornerstone of bacterial survival, primarily due to its indispensable role in the synthesis of peptidoglycan (PG), the major structural component of the bacterial cell wall.[1][2][3][4][5][6] The rigidity of the peptidoglycan sacculus is essential for maintaining cell shape and protecting the bacterium from osmotic lysis.

The synthesis of D-Ala and its incorporation into peptidoglycan precursors is a multi-step enzymatic process occurring in the cytoplasm:

-

Synthesis of D-Alanine: The journey begins with the conversion of L-Alanine, the common proteinogenic amino acid, to its enantiomer, D-Alanine. This reaction is catalyzed by the enzyme Alanine (B10760859) Racemase (Alr) .[5][6] In some bacteria, a D-amino acid transaminase (Dat) can also synthesize D-Ala from pyruvate.[6]

-

Formation of D-Alanyl-D-Alanine: Subsequently, two molecules of D-Alanine are ligated together to form the dipeptide D-Alanyl-D-Alanine (D-Ala-D-Ala) . This ATP-dependent reaction is catalyzed by D-Ala-D-Ala ligase (Ddl) .[5][6][7][8][9][10][11] The D-Ala-D-Ala dipeptide is a crucial component of the UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursor.[6][7]

-

Incorporation into Peptidoglycan Precursor: The D-Ala-D-Ala dipeptide is then added to the UDP-MurNAc-tripeptide (L-Ala-γ-D-Glu-meso-diaminopimelic acid/L-Lys) by the enzyme MurF , completing the synthesis of the pentapeptide precursor.[5][6] This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan layer.

The terminal D-Alanine of the pentapeptide is critical for the transpeptidation reaction that cross-links adjacent glycan strands, a reaction catalyzed by penicillin-binding proteins (PBPs).[1][6] This cross-linking provides the structural integrity of the cell wall. The D-Ala-D-Ala terminus is the target of glycopeptide antibiotics like vancomycin, which binds to it and sterically hinders the transpeptidation process.[7][11] Furthermore, the enzymes Alr and Ddl are the targets of the antibiotic D-cycloserine.[8]

Quantitative Data on D-Alanine Metabolism

| Parameter | Enzyme | Organism | Value | Reference |

| Km for D-Alanine | D-Ala aminotransferase (TraA) | Pseudoalteromonas sp. CF6-2 | 0.422 mM | [10] |

| Km for D-Alanine | High-affinity transport system | Bacillus subtilis | 1 µM | [12] |

| Km for D-Alanine | Low-affinity transport system | Bacillus subtilis | 20 µM | [12] |

| Vmax for D-Alanine | High-affinity transport system | Bacillus subtilis | 0.6-0.8 nmol/min/mg protein | [12] |

| Vmax for D-Alanine | Low-affinity transport system | Bacillus subtilis | 5-12 nmol/min/mg protein | [12] |

Experimental Protocols for Studying D-Alanine Incorporation

A common method to study the incorporation of D-Alanine into the bacterial cell wall involves metabolic labeling with functionalized D-Alanine analogs.

Protocol: Metabolic Labeling of Peptidoglycan with D-Alanine Analogs

-

Synthesis of D-Alanine Analogs: Synthesize D-Alanine analogs containing bioorthogonal functional groups, such as an azide (B81097) (R-2-amino-3-azidopropanoic acid, azDala) or an alkyne (R-propargylglycine, alkDala).[4]

-

Bacterial Culture and Labeling: Grow the bacterial species of interest in a suitable culture medium. For one or more generations, supplement the medium with the D-Alanine analog (e.g., alkDala or azDala).[4]

-

Click Chemistry Detection: After incubation, harvest and wash the bacterial cells. Detect the incorporated D-Alanine analog by performing a "click chemistry" reaction. For example, azide-functionalized D-Alanine can be detected by reaction with a fluorescently tagged alkyne probe, and vice versa.[4]

-

Visualization: Visualize the labeled bacterial cell walls using fluorescence microscopy. This allows for the spatial and temporal resolution of peptidoglycan synthesis.[4]

Signaling Pathways and Workflows

Figure 1: Simplified pathway of D-Alanine metabolism and incorporation into peptidoglycan.

The Role of D-Glutamine in Bacterial Physiology

While less ubiquitous than D-Alanine in peptidoglycan, D-Glutamine (or its related metabolite, D-Glutamate) is also a key component of the cell wall in many bacterial species. In some bacteria, the second position of the peptidoglycan pentapeptide is occupied by D-Glutamine instead of D-Glutamate.[1][2] For instance, in Staphylococcus aureus, the pentapeptide consists of L-alanine, D-glutamine, L-lysine, and two D-alanines.[1]

The synthesis of D-Glutamine is closely linked to D-Glutamate metabolism. Bacteria possess glutamate (B1630785) racemases that can interconvert L-Glutamate and D-Glutamate. D-Glutamine can then be synthesized from D-Glutamate.

The Search for D-Alanyl-Glutamine (this compound): An Uncharted Territory

Despite the well-documented individual roles of D-Alanine and D-Glutamine in bacterial cell wall biosynthesis, there is a notable absence of scientific literature describing a biological function for the dipeptide D-Alanyl-Glutamine (this compound) in bacteria. Extensive searches of scientific databases did not yield significant evidence for its natural occurrence, synthesis, or specific role in bacterial metabolism or signaling.

This lack of evidence suggests several possibilities:

-

Stereospecificity of Ligases: The enzymes responsible for dipeptide synthesis in bacteria may exhibit strict stereospecificity. For example, L-amino acid α-ligase (Lal) from Bacillus subtilis, which can synthesize L-Alanyl-L-Glutamine, has been shown to be specific for L-amino acids and does not produce dipeptides containing D-amino acids.[13] While some D-Ala-D-Ala ligases (Ddl) exhibit broader substrate specificity for the second amino acid, glutamine has not been reported as a common substrate.[9]

-

Lack of a Specific Biological Role: It is possible that the this compound dipeptide does not have a specific, essential function in most bacteria, and therefore, a dedicated biosynthetic pathway has not evolved.

-

A Niche Existence: The this compound dipeptide may be produced in specific, yet-to-be-studied bacterial species or under particular environmental conditions. Its presence may have been overlooked in broader metabolic studies.

Figure 2: Logical relationship of D-Ala, D-Gln, and this compound in bacterial biology.

Future Directions and Implications for Drug Development

The established pathways for D-Alanine and D-Glutamine synthesis and incorporation into the cell wall remain attractive targets for the development of novel antimicrobial agents. The enzymes involved, such as Alanine Racemase and D-Ala-D-Ala ligase, are essential for bacterial viability and are absent in humans, making them highly specific targets.

The absence of information on this compound presents an opportunity for new avenues of research. Investigating the potential for its synthesis by promiscuous ligases or its presence in the metabolome of diverse bacterial species could uncover novel metabolic pathways or signaling molecules. Such a discovery could, in turn, reveal new targets for antimicrobial intervention.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Bacteria: Cell Walls – General Microbiology [open.oregonstate.education]

- 3. researchgate.net [researchgate.net]

- 4. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. D-Amino acid dipeptide production utilizing D-alanine-D-alanine ligases with novel substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-Alanine Metabolism via d-Ala Aminotransferase by a Marine Gammaproteobacterium, Pseudoalteromonas sp. Strain CF6-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-Alanyl-d-Alanine Ligase as a Broad-Host-Range Counterselection Marker in Vancomycin-Resistant Lactic Acid Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Active transport of D-alanine and related amino acids by whole cells of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fermentative Production of l-Alanyl-l-Glutamine by a Metabolically Engineered Escherichia coli Strain Expressing l-Amino Acid α-Ligase - PMC [pmc.ncbi.nlm.nih.gov]

Potential role of d-Ala-Gln in neuroscience

An In-depth Technical Guide on the Potential Role of D-Ala-Gln in Neuroscience For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide D-alanyl-L-glutamine (this compound) is a stable and highly soluble form of L-glutamine, an amino acid critical to a multitude of physiological processes. While extensively utilized in clinical nutrition to support patients in hypercatabolic states, emerging evidence has illuminated its potential therapeutic applications within the field of neuroscience. Glutamine is the most abundant free amino acid in the central nervous system (CNS), where it serves as a primary precursor for the principal excitatory and inhibitory neurotransmitters, glutamate (B1630785) and GABA, respectively.[1][2] This central role in neurotransmission, coupled with its involvement in cellular energy metabolism and anti-inflammatory processes, positions this compound as a compelling candidate for investigation in the context of neurological disorders.

This technical guide provides a comprehensive overview of the current understanding of this compound's role in neuroscience. It consolidates quantitative data from preclinical and clinical studies, details key experimental methodologies, and visualizes the complex biological pathways and workflows involved. The aim is to furnish researchers, scientists, and drug development professionals with a thorough resource to inform future research and therapeutic development.

Core Neurological Function: The Glutamate-Glutamine Cycle

To appreciate the potential of this compound, it is essential to first understand the fundamental role of its constituent amino acid, glutamine, in the brain. The glutamate-glutamine cycle is a critical metabolic pathway that illustrates the symbiotic relationship between neurons and astrocytes, the glial cells that provide metabolic and structural support to neurons.[3]

Glutamate, the primary excitatory neurotransmitter, is released from presynaptic neurons into the synaptic cleft to transmit signals.[3][4] To prevent excitotoxicity from excess glutamate, it is rapidly taken up by surrounding astrocytes via excitatory amino acid transporters (EAATs).[4][5] Within the astrocytes, the enzyme glutamine synthetase converts glutamate into glutamine, a non-neuroactive compound.[1][3] This newly synthesized glutamine is then transported out of the astrocytes and taken up by neurons. Inside the neurons, the enzyme glutaminase (B10826351) converts glutamine back into glutamate, replenishing the neurotransmitter pool for subsequent synaptic release.[2][3][5] This tightly regulated cycle ensures a constant supply of glutamate for neurotransmission while protecting neurons from its potentially toxic effects.[4]

Potential Neuroprotective Mechanisms of this compound

Research suggests that this compound exerts its neuroprotective effects through several interconnected mechanisms, primarily by providing a stable source of glutamine to support CNS function under stress.

Anti-Inflammatory Effects

Chronic neuroinflammation is a key pathological feature in many neurodegenerative diseases and brain injuries.[6][7][8] Studies have shown that this compound possesses anti-inflammatory properties. In a rat model of diabetic retinopathy, a neurodegenerative complication of diabetes, supplementation with this compound significantly reduced the expression of inflammatory factors in the retina.[9][10] This anti-inflammatory action is consistent with findings in other parts of the body, where this compound has been shown to reduce infection rates and improve the gut barrier in critically ill patients.[9]

Metabolic and Mitochondrial Support

The brain has high energy demands, and impaired glucose metabolism is linked to neuronal dysfunction. This compound has been shown to promote glucose metabolism in diabetic retinas by upregulating key glycolytic enzymes such as pyruvate (B1213749) kinase isozymes 2 (PKM2) and lactate (B86563) dehydrogenase A and B (LDHA/LDHB).[9][10] Furthermore, this compound stimulates the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. This stimulation was associated with improved mitochondrial function, as evidenced by the restored levels of mitochondrial proteins TIM23 and TOM20 in diabetic retinas.[9]

Support for Glial Cell Function

Astrocytes are vital for maintaining CNS homeostasis. In conditions like diabetic retinopathy, the function of Müller glial cells (the principal glial cell of the retina) is impaired, characterized by decreased levels of glutamine synthetase (GS) and increased levels of glial fibrillary acidic protein (GFAP), a marker of gliosis or glial scarring.[9] Treatment with this compound has been shown to reverse these changes, mitigating the decline in GS and ameliorating the upregulation of GFAP.[9][10] This suggests that this compound can help rescue the normal function of glial cells, thereby supporting neuronal health.[9]

Provision of Neurotransmitter Precursor

By providing a steady supply of glutamine, this compound ensures the brain can maintain its pools of essential neurotransmitters. Glutamine supplementation has been shown to prevent chronic stress-induced decreases in glutamate and glutamine levels in the mouse prefrontal cortex, enhancing overall glutamatergic signaling.[11][12] In patients with severe traumatic brain injury (TBI), continuous intravenous infusion of this compound significantly increased both plasma and brain glutamine levels without causing a dangerous elevation in brain glutamate, which could lead to excitotoxicity.[13]

References

- 1. Roles of glutamine in neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutamine in the central nervous system: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutamate - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Overview of Glutamatergic Neurotransmission in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glia-Driven Neuroinflammation and Systemic Inflammation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroinflammation in Alzheimer’s Disease: Pleiotropic Roles for Cytokines and Neuronal Pentraxins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chronic Neuroinflammation in Alzheimer's Disease: New Perspectives on Animal Models and Promising Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dipeptide alanine-glutamine ameliorates retinal neurodegeneration in an STZ-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dipeptide alanine-glutamine ameliorates retinal neurodegeneration in an STZ-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutamine Supplementation Prevents Chronic Stress-Induced Mild Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutamine Supplementation Ameliorates Chronic Stress-induced Reductions in Glutamate and Glutamine Transporters in the Mouse Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unveiling D-Alanyl-L-Glutamine: A Technical Guide on its Origin, Detection, and Significance

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of D-alanyl-L-glutamine (D-Ala-Gln), a dipeptide primarily encountered as a stereoisomeric impurity in the synthesis of its commercially significant counterpart, L-alanyl-L-glutamine (L-Ala-L-Gln). This document delves into the natural occurrence and biosynthesis of its constituent amino acids, the chemical processes leading to its formation, and the analytical methodologies for its detection and quantification.

Executive Summary

While not a known naturally occurring dipeptide, D-alanyl-L-glutamine emerges as a critical consideration in the quality control of L-alanyl-L-glutamine, a widely utilized component in parenteral nutrition and cell culture media. The presence of D-Ala-L-Gln arises from the racemization of L-alanine during chemical synthesis. Understanding the biosynthetic pathways of its precursors, D-alanine and L-glutamine, provides essential biological context. This guide details the enzymatic routes to these amino acids, outlines the mechanisms of racemization in peptide synthesis, and presents state-of-the-art analytical techniques for the chiral separation and quantification of this dipeptide diastereomer.

Natural Occurrence and Biosynthesis of Constituent Amino Acids

Direct evidence for the natural occurrence of the D-Ala-L-Gln dipeptide is currently lacking in scientific literature. However, its constituent amino acids, D-alanine and L-glutamine, are found in nature, with distinct biosynthetic origins and biological roles.

D-Alanine

D-alanine is a crucial component of the peptidoglycan layer in bacterial cell walls, contributing to its structural integrity.[1] Its synthesis in bacteria is primarily catalyzed by two key enzymes:

-

Alanine (B10760859) Racemase (Alr): This enzyme facilitates the reversible conversion of L-alanine to D-alanine.

-

D-amino Acid Transaminase (Dat): This enzyme can synthesize D-alanine from pyruvate (B1213749) and a D-amino acid donor, such as D-glutamate.

The biosynthetic pathway of D-alanine is a critical target for certain antibiotics.

L-Glutamine

L-glutamine is one of the 20 proteinogenic amino acids and is the most abundant free amino acid in human blood. It plays a vital role in numerous metabolic processes, including nitrogen transport, immune function, and intestinal health. The biosynthesis of L-glutamine is catalyzed by the enzyme glutamine synthetase (GS) , which condenses glutamate (B1630785) and ammonia (B1221849) in an ATP-dependent reaction.[2][3][4]

Formation of D-Ala-L-Gln as a Synthetic Byproduct

The primary context in which D-Ala-L-Gln is encountered is as a stereoisomeric impurity during the chemical synthesis of L-Ala-L-Gln. This occurs due to the racemization of the N-terminal amino acid, L-alanine, under certain reaction conditions.

Racemization in Peptide Synthesis

Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers. In peptide synthesis, the activation of the carboxylic acid group of an amino acid can make the α-proton more acidic and susceptible to abstraction by a base.[5] This leads to the formation of a planar enolate intermediate, which can be reprotonated from either side, resulting in a mixture of L- and D-isomers.[5]

Factors that can influence the extent of racemization include:

-

Coupling reagents: Certain activating agents are more prone to causing racemization.

-

Bases: The strength and steric hindrance of the base used can affect the rate of α-proton abstraction.

-

Temperature: Higher temperatures can increase the rate of racemization.

-

Solvent: The polarity of the solvent can influence the stability of the intermediates.

Quantitative Data on D-Ala-L-Gln Formation

The formation of D-Ala-L-Gln and its diastereomer, L-Ala-D-Gln (collectively termed AlaGln epimers), has been quantified in stability studies of parenteral nutrition solutions.

| Product | Condition | Impurity | Concentration (µg/mL) | Reference |

| Parenteral Infusion Solution | Stored at 40°C for 6 months | AlaGln epimers (DL+LD) | 38 | [6] |

Experimental Protocols for Detection and Quantification

The detection and quantification of D-Ala-L-Gln as an impurity in L-Ala-L-Gln preparations require analytical methods capable of separating diastereomers. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach.

Chiral HPLC for Diastereomer Separation

Principle: Diastereomers have different physical properties and can be separated on a chiral stationary phase (CSP) or by using a chiral mobile phase additive. For dipeptides like Ala-Gln, a chiral column is typically employed.

Experimental Protocol Example (Conceptual):

-

Sample Preparation:

-

Accurately weigh and dissolve the L-alanyl-L-glutamine sample in the mobile phase or a suitable solvent.

-

Filter the sample through a 0.45 µm filter before injection.

-

-

HPLC System:

-

Column: A chiral column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based) or a cinchona alkaloid-derived zwitterionic stationary phase.[7]

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water). The exact composition needs to be optimized for the specific column and analytes.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Controlled, often at 25°C.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for higher sensitivity and specificity.

-

-

Quantification:

-

Inject a standard mixture of L-Ala-L-Gln and D-Ala-L-Gln to determine their retention times and response factors.

-

Create a calibration curve for D-Ala-L-Gln over the expected concentration range.

-

Analyze the sample and quantify the D-Ala-L-Gln peak based on the calibration curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS provides high sensitivity and selectivity, making it ideal for detecting trace-level impurities. After chromatographic separation, the analytes are ionized and fragmented, and specific fragment ions are monitored for quantification (Multiple Reaction Monitoring - MRM).

Key Parameters for Method Development:

-

Ionization Source: Electrospray ionization (ESI) is commonly used for peptides.

-

Polarity: Positive ion mode is typically employed.

-

MRM Transitions: Specific precursor-to-product ion transitions for both L-Ala-L-Gln and D-Ala-L-Gln need to be determined and optimized.

-

Internal Standard: A stable isotope-labeled internal standard is recommended for accurate quantification.

A published method for analyzing impurities in parenteral solutions containing L-Ala-L-Gln utilized a Chiralpak QN-AX column in HILIC mode with LC-ESI-MS/MS detection.[6]

Significance and Conclusion

The presence of D-alanyl-L-glutamine in L-alanyl-L-glutamine formulations is a critical quality attribute. While the biological effects of D-Ala-L-Gln itself are not well-documented, the presence of D-amino acids in pharmaceuticals can potentially impact efficacy and safety. Therefore, robust analytical methods for the detection and quantification of this and other stereoisomeric impurities are essential for ensuring the quality and safety of L-alanyl-L-glutamine products used in clinical and research settings. This technical guide provides a foundational understanding of the origins and analytical control of D-Ala-L-Gln, equipping researchers and drug development professionals with the knowledge to address this important aspect of product development and quality assurance.

References

- 1. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Glutamine synthetase - Wikipedia [en.wikipedia.org]

- 5. Epimerisation in Peptide Synthesis [mdpi.com]

- 6. Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing L-alanyl-L-glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chiraltech.com [chiraltech.com]

Physicochemical Properties of D-Alanyl-L-Glutamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of D-alanyl-L-glutamine. The information is intended to support research, development, and formulation activities involving this dipeptide. Due to the limited availability of specific experimental data for the D-alanyl-L-glutamine stereoisomer, data for L-alanyl-L-glutamine is provided as a close approximation, a common practice for stereoisomers which typically exhibit very similar physicochemical characteristics.

Core Physicochemical Data

The fundamental physicochemical properties of alanyl-glutamine are summarized in the tables below. These properties are critical for understanding the behavior of the molecule in various experimental and formulation settings.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₈H₁₅N₃O₄ | [1][2] |

| Molecular Weight | 217.22 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| CAS Number | 205252-36-4 | [3][4] |

Table 2: Thermodynamic and Solubility Properties

| Property | Value | Source |

| Melting Point | 230-232 °C (for L-alanyl-L-glutamine) | [1] |

| Solubility in Water | Approx. 586 g/L at room temperature (for L-alanyl-L-glutamine) | [5] |

| Solubility in PBS (pH 7.2) | Approx. 2 mg/mL (for L-alanyl-L-glutamine) | [6] |

| Solubility in Ethanol | Very slightly soluble | [1] |

| Predicted LogP | -4.4 | [1] |

Table 3: Acid-Base Properties

| Property | Predicted Value | Source |

| pKa (Strongest Acidic) | 3.57 | |

| pKa (Strongest Basic) | 8.39 |

Stability and Degradation

D-alanyl-L-glutamine, similar to its L-L counterpart, offers a significant stability advantage over free L-glutamine in aqueous solutions. L-glutamine is known to degrade into pyroglutamic acid and ammonia, which can be toxic to cells in culture. The dipeptide linkage in alanyl-glutamine protects against this degradation.

A study on the degradation kinetics of L-alanyl-L-glutamine in aqueous solution identified two primary degradation pathways: the cleavage of the peptide bond and the deamination of the amide group in the glutamine residue. The maximum stability for L-alanyl-L-glutamine was observed at approximately pH 6.0.[7]

Experimental Protocols

The following sections provide detailed methodologies for determining key physicochemical properties of dipeptides like D-alanyl-L-glutamine.

Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of D-alanyl-L-glutamine in water.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: Add an excess amount of D-alanyl-L-glutamine to a known volume of deionized water in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution. A syringe filter (e.g., 0.22 µm) is suitable for removing fine particles.

-

Quantification: Analyze the concentration of D-alanyl-L-glutamine in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in g/L or mg/mL.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups in D-alanyl-L-glutamine.

Methodology: Potentiometric Titration

-

Sample Preparation: Accurately weigh a sample of D-alanyl-L-glutamine and dissolve it in a known volume of deionized, CO₂-free water. The concentration should be in the range of 1-10 mM.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator. Maintain a constant temperature throughout the experiment.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2). Then, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) through the expected pKa ranges up to a high pH (e.g., pH 12). Record the pH and the volume of titrant added at regular intervals.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve (often identified using the first or second derivative of the curve).

Stability-Indicating HPLC Method Development

Objective: To develop a validated HPLC method capable of separating D-alanyl-L-glutamine from its potential degradation products.

Methodology: Reversed-Phase HPLC with Forced Degradation

-

Forced Degradation Studies: Subject solutions of D-alanyl-L-glutamine to various stress conditions to induce degradation. These conditions typically include:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid or solution at an elevated temperature (e.g., 80-100 °C).

-

Photolytic Degradation: Exposure to UV light.

-

-

Chromatographic System:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase: A gradient elution is typically required to separate the parent compound from its degradation products. A common mobile phase system consists of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where the dipeptide and its expected degradation products absorb (e.g., 210-220 nm).

-

-

Method Optimization: Optimize the mobile phase composition, gradient profile, flow rate, and column temperature to achieve adequate separation (resolution > 1.5) between the main peak of D-alanyl-L-glutamine and all degradation product peaks.

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate key conceptual workflows related to D-alanyl-L-glutamine.

References

- 1. L-Alanyl-L-Glutamine | C8H15N3O4 | CID 123935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. agustogroup.com [agustogroup.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. veeprho.com [veeprho.com]

- 5. Alanyl-glutamine - Wikipedia [en.wikipedia.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of D-Alanyl-L-Glutamine (d-Ala-Gln) on NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action of the dipeptide D-Alanyl-L-Glutamine (d-Ala-Gln) on N-methyl-D-aspartate (NMDA) receptors. In the absence of direct evidence for the dipeptide's interaction, this document puts forth a scientifically plausible prodrug hypothesis. It is proposed that this compound undergoes hydrolysis to yield its constituent amino acids, D-Alanine and L-Glutamine. The primary neuromodulatory effect is then attributed to D-Alanine, a known co-agonist at the glycine (B1666218) binding site of the NMDA receptor. L-Glutamine is considered for its role in the glutamate-glutamine cycle, potentially serving as a precursor to the primary agonist, glutamate (B1630785). This guide provides a comprehensive overview of the molecular interactions, downstream signaling cascades, and quantitative data based on the activities of its constituent amino acids. Detailed experimental protocols for investigating this hypothesis are provided, along with visualizations of the proposed pathways and workflows.

Introduction to NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor crucial for excitatory synaptic transmission in the central nervous system.[1] Structurally, NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits.[1] Activation of the NMDA receptor is unique as it requires the binding of two distinct agonists: glutamate, which binds to the GluN2 subunit, and a co-agonist, typically glycine or D-serine, which binds to the GluN1 subunit.[2] Upon simultaneous binding of both agonists and depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg2+) block, the receptor's ion channel opens, allowing the influx of sodium (Na+) and a significant amount of calcium (Ca2+) ions.[1] This Ca2+ influx is a critical trigger for numerous intracellular signaling cascades that underpin synaptic plasticity, learning, and memory.[1]

Hypothesized Mechanism of Action of this compound

Currently, there is a lack of direct experimental data on the interaction of the dipeptide this compound with NMDA receptors. Therefore, we propose a prodrug mechanism of action, which is a common strategy in drug development to improve the pharmacokinetic properties of a compound.

Prodrug Hypothesis: this compound is hypothesized to be enzymatically cleaved in the physiological environment into its constituent amino acids: D-Alanine and L-Glutamine. These amino acids then exert their respective effects on the NMDA receptor.

-

D-Alanine: Acts as a co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.

-

L-Glutamine: Can be converted to glutamate, the primary agonist for the NMDA receptor, through the glutamate-glutamine cycle.

Figure 1: Hypothesized metabolic pathway and action of this compound on the NMDA receptor.

Role of D-Alanine as a Co-agonist

D-Alanine is an endogenous full agonist at the glycine site of the NMDA receptor.[3] Its binding to the GluN1 subunit, in conjunction with glutamate binding to the GluN2 subunit, facilitates the conformational changes necessary for ion channel opening. Studies have shown that D-alanine can enhance NMDA receptor function and has been investigated as a therapeutic agent for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[3][4] The potency of D-Alanine is comparable to that of glycine and D-serine, the other endogenous co-agonists.[5]

Role of L-Glutamine in the Glutamate-Glutamine Cycle

L-Glutamine is a precursor to the neurotransmitter glutamate. In the central nervous system, glutamine is released by glial cells and taken up by neurons, where it is converted to glutamate by the enzyme glutaminase. This glutamate is then packaged into synaptic vesicles for release. While commercial preparations of L-glutamine have been reported to cause weak activation of NMDA receptors, this is likely due to glutamate contamination.[6] The primary role of L-glutamine derived from this compound would be to contribute to the presynaptic pool of glutamate, thereby influencing NMDA receptor activation indirectly by increasing the availability of the primary agonist.

Quantitative Data

As there is no direct binding or functional data for this compound at the NMDA receptor, the following tables summarize the known quantitative data for its constituent amino acid, D-Alanine, and other relevant ligands at the NMDA receptor glycine site.

Table 1: Binding Affinities of Glycine Site Agonists

| Compound | Receptor Subtype | Ki (nM) | Radioligand | Reference |

|---|---|---|---|---|

| Glycine | Native | 100 - 300 | [3H]glycine | [5] |

| D-Serine | Native | 50 - 150 | [3H]glycine | [5] |

| D-Alanine | Native | 200 - 500 | [3H]glycine |[5] |

Table 2: Functional Potency of Glycine Site Agonists

| Compound | Receptor Subtype | EC50 (µM) | Experimental System | Reference |

|---|---|---|---|---|

| Glycine | GluN1/GluN2A | ~1-3 | Xenopus Oocytes | [7] |

| D-Serine | GluN1/GluN2A | ~0.5-2 | Xenopus Oocytes | [7] |

| D-Alanine | Not specified | Not specified | Not specified | |

Detailed Experimental Protocols

To validate the proposed mechanism of action of this compound, a series of experiments are necessary. The following are detailed protocols for key methodologies.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure NMDA receptor-mediated currents in cultured neurons in response to the application of D-Alanine.

Objective: To determine if D-Alanine potentiates NMDA receptor currents and to establish a dose-response curve.

Materials:

-

Primary neuronal culture (e.g., hippocampal or cortical neurons)

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.001 glycine (or glycine-free for co-agonist studies), pH 7.4

-

Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2

-

Agonists: NMDA, D-Alanine

-

Antagonists: AP5 (competitive NMDA receptor antagonist), CNQX (AMPA receptor antagonist), Picrotoxin (B1677862) (GABAA receptor antagonist)

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Prepare neuronal cultures on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution containing CNQX and picrotoxin to isolate NMDA receptor currents.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Voltage-clamp the neuron at -70 mV.

-

Apply a saturating concentration of NMDA (e.g., 100 µM) along with varying concentrations of D-Alanine (e.g., 0.1 µM to 100 µM).

-

Record the inward current mediated by NMDA receptors.

-

Wash out the agonists and allow the cell to recover.

-

Repeat the application with different concentrations of D-Alanine.

-

At the end of the experiment, apply AP5 to confirm that the recorded currents are mediated by NMDA receptors.

Data Analysis:

-

Measure the peak amplitude of the inward current for each concentration of D-Alanine.

-

Normalize the responses to the maximal response.

-

Fit the dose-response data to the Hill equation to determine the EC50 and Hill coefficient.

Figure 2: Workflow for a patch-clamp electrophysiology experiment.

Radioligand Binding Assay

This protocol is to determine the binding affinity of D-Alanine for the glycine site of the NMDA receptor.

Objective: To calculate the inhibition constant (Ki) of D-Alanine.

Materials:

-

Rat brain cortex tissue

-

Homogenization buffer: 50 mM Tris-HCl, pH 7.4

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [3H]glycine or a suitable radiolabeled antagonist for the glycine site

-

Unlabeled ligands: D-Alanine, glycine (for non-specific binding)

-

Scintillation counter and vials

Procedure:

-

Prepare a crude synaptic membrane fraction from rat brain cortex by homogenization and centrifugation.

-

Resuspend the membrane pellet in assay buffer.

-

In a series of tubes, add a fixed concentration of the radioligand.

-

Add increasing concentrations of unlabeled D-Alanine to compete for binding.

-

For determining non-specific binding, add a high concentration of unlabeled glycine.

-

Add the membrane preparation to each tube and incubate at room temperature.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding at each concentration of D-Alanine.

-

Plot the percentage of specific binding against the logarithm of the D-Alanine concentration.

-

Fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation.

Signaling Pathways

The activation of NMDA receptors by D-Alanine (as a co-agonist) and glutamate initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+.

Figure 3: Downstream signaling pathways activated by NMDA receptor stimulation.

Key downstream effectors include:

-

Calmodulin and CaMKII: Calcium binds to calmodulin, which in turn activates calcium/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a key mediator of synaptic plasticity.

-

CREB: CaMKII can phosphorylate the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression that are important for long-term memory formation.

-

Neuronal Nitric Oxide Synthase (nNOS): Calcium influx can also activate nNOS, leading to the production of nitric oxide (NO), a retrograde messenger that can modulate presynaptic neurotransmitter release.

Conclusion

The dipeptide this compound is hypothesized to act as a prodrug, delivering D-Alanine and L-Glutamine to the central nervous system. The primary mechanism of action on NMDA receptors is likely mediated by D-Alanine acting as a co-agonist at the glycine binding site of the GluN1 subunit. This action, in concert with glutamate binding to the GluN2 subunit, leads to NMDA receptor activation, calcium influx, and the initiation of downstream signaling cascades that are fundamental to synaptic plasticity. The L-Glutamine component may contribute to the glutamate pool, further supporting NMDA receptor function. The experimental protocols outlined in this guide provide a framework for rigorously testing this hypothesis and elucidating the precise pharmacological profile of this compound. Further research is warranted to confirm this proposed mechanism and to explore the therapeutic potential of this and other dipeptides in modulating NMDA receptor activity for the treatment of neurological and psychiatric disorders.

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. Electrophysiological analysis of the modulation of NMDA-receptors function by D-serine and glycine in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-alanine added to antipsychotics for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral administration of D-alanine in monkeys robustly increases plasma and cerebrospinal fluid levels but experimental D-amino acid oxidase inhibitors had minimal effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. NMDA receptor activation by residual glutamate in glutamine preparations: a cautionary note regarding weak NMDA receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of d-Alanyl-Glutamine (d-Ala-Gln) Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the preliminary in vitro bioactivity of d-alanyl-glutamine (d-Ala-Gln). Due to the limited availability of research specifically on the d-stereoisomer of this dipeptide, this document summarizes the known biological effects of the more extensively studied L-alanyl-L-glutamine (L-Ala-Gln) and contextualizes these findings with available data on d-alanine (B559566) and other d-amino acid-containing peptides. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the potential therapeutic applications of this compound.

The dipeptide alanyl-glutamine is a stabilized form of glutamine, an amino acid crucial for numerous cellular functions, including energy metabolism, nucleotide synthesis, and antioxidant defense.[1] While L-glutamine is widely used in cell culture and clinical nutrition, its instability in aqueous solutions is a significant drawback.[2] L-Ala-Gln offers enhanced stability, making it a reliable source of glutamine for in vitro and in vivo systems.[2] Preliminary studies on a d-alanine dipeptide suggest it also possesses biological activity, particularly in promoting cell viability under stress conditions.[3]

This guide will delve into the known cellular effects of these dipeptides, focusing on cytoprotection, anti-inflammatory properties, and modulation of key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate the design and interpretation of future in vitro studies on this compound.

Data Presentation: Quantitative Effects of Alanyl-Glutamine Dipeptides In Vitro

The following tables summarize the quantitative data from in vitro studies on L-alanyl-L-glutamine, providing insights into its potential bioactivities. Data specifically for this compound is sparse and will be noted where available.

Table 1: Effects of L-Alanyl-L-Glutamine on Intestinal Epithelial Cell Homeostasis

| Cell Line | Treatment | Concentration | Duration | Observed Effect | Reference |

| Mouse Small Intestinal Epithelial (MSIE) Cells | L-Ala-Gln | 1.0 mmol/l | 18 h | Increased cell viability (P < 0.05) and proliferation (P < 0.05); Reduced apoptosis (5.7% vs. 10.3% total apoptosis) | [4] |

| Rat Intestinal Epithelial (IEC-6) Cells | L-Ala-Gln + 5-Fluorouracil (5-FU) | 10 mM | 24 h & 48 h | Increased cell proliferation by 23.2% (24h) and 38.6% (48h) following 5-FU pretreatment; Improved cell migration by 83.1% at 24h after 5-FU treatment | [5] |

| Porcine Intestinal Epithelial (IPEC-J2) Cells | L-Ala-Gln | 2.5 mM | 2 days | Stimulated mTOR activation; No significant difference in proliferation compared to free Gln | [6] |

Table 2: Immunomodulatory Effects of L-Alanyl-L-Glutamine In Vitro

| Cell Type | Treatment | Concentration | Duration | Observed Effect | Reference |

| Human T-lymphocytes | L-Ala-Gln | 2 mmol/l | - | Significant, dose-dependent increase in proliferation stimulated by mitogens and alloantigens | [7][8] |

| Human Natural Killer (NK) and Cytotoxic T-cells | L-Ala-Gln | 0.2 and 2 mmol/l | - | No influence on activity | [7][8] |

| Human Natural Killer (NK) and Cytotoxic T-cells | L-Ala-Gln | 20 mmol/l | - | Suppressed activity | [7][8] |

Table 3: Cytoprotective and Other In Vitro Effects

| Cell Line/System | Treatment | Concentration | Duration | Observed Effect | Reference |

| Human Proximal Tubular Epithelial (HK-2) Cells | d-alanine dipeptide | 10 µM | 48 h | Significantly enhanced cell viability under hypoxic conditions | [3] |

| Murine Jejunal Enteroids | L-Ala-Gln | 2 mM | 1 h (post-starvation) | Activated mTOR signaling (increased P-p70S6K and P-S6) | [9] |

| Pancreatic β-cells (BRIN-BD11) | L-Ala-Gln | - | 24 h | Attenuated detrimental responses to inflammatory mediators | [10] |

| Porcine Oocytes | L-Ala-Gln | - | IVM/IVC | Improved blastocyst formation rates and total cell numbers in blastocysts | [11] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide to facilitate reproducibility and further investigation.

Cell Culture and Treatment

-

Intestinal Epithelial Cells (MSIE, IEC-6, IPEC-J2): Cells are cultured in appropriate media such as Dulbecco's Modified Eagle Medium (DMEM) or DMEM-F12, often supplemented with fetal bovine serum (FBS) and antibiotics.[4][5][6] For experiments evaluating glutamine analogues, cells are typically cultured in glutamine-free medium prior to the addition of L-Ala-Gln or this compound at specified concentrations.[5]

-

Immune Cells (Human T-lymphocytes): Peripheral blood mononuclear cells (PBMCs) are separated from heparinized peripheral blood and cultured. T-lymphocyte proliferation is stimulated with mitogens (e.g., PHA) or in a mixed lymphocyte culture.[7]

-

Human Proximal Tubular Epithelial (HK-2) Cells: Cells are seeded and grown to a specified confluence. For hypoxia studies, cells are exposed to hypoxic conditions before and during treatment with the d-alanine dipeptide.[3]

Key In Vitro Assays

-

Cell Viability and Proliferation Assays:

-

MTS Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.[4]

-

BrdU Assay: Detects DNA synthesis in proliferating cells.[4]

-

WST-1 Assay: A colorimetric assay to quantify cell proliferation and viability.[5]

-

5-ethynyl-2'-deoxyuridine (EdU) Incorporation: Measures DNA synthesis during cell proliferation.[6]

-

-

Apoptosis Assays:

-

Annexin V and 7-AAD Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[4]

-

-

Cell Migration Assay:

-

Wound Healing Assay: A confluent monolayer of cells is "wounded" by a scratch, and the rate of cell migration to close the wound is monitored over time.[5]

-

-

Western Blotting:

-

Used to detect and quantify specific proteins involved in signaling pathways (e.g., mTOR pathway proteins like p70S6K and S6).[9] Cells are lysed, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound bioactivity.

Discussion and Future Directions

The available in vitro data strongly support the bioactivity of L-alanyl-L-glutamine in promoting intestinal cell homeostasis, modulating immune responses, and protecting cells from various stressors.[4][7][10] These effects are often mediated through key signaling pathways such as the mTOR pathway, which is central to cell growth and proliferation.[6][9]

Research specifically on this compound is currently very limited. However, a study on a d-alanine dipeptide demonstrated its ability to enhance the viability of human kidney epithelial cells under hypoxic conditions, suggesting a potential cytoprotective role.[3] This finding is significant as it indicates that dipeptides containing d-amino acids can exert biological effects.

It is important to consider that free d-alanine has been shown to induce inflammatory responses in vitro, potentially through the activation of the NF-κB signaling pathway.[12] Whether this compound would exhibit similar pro-inflammatory properties or if the dipeptide structure alters its bioactivity remains a critical question for future research. The stereochemistry of the constituent amino acids can significantly influence the biological activity of peptides.

Future research should focus on:

-

Direct comparative studies: In vitro experiments directly comparing the effects of this compound and L-Ala-Gln on various cell types, including intestinal, immune, and kidney cells.

-

Signaling pathway analysis: Investigating the impact of this compound on key signaling pathways such as mTOR and NF-κB to elucidate its mechanisms of action.

-

Dose-response studies: Determining the optimal concentrations at which this compound exerts its effects.

-

Stability and uptake: Characterizing the stability of this compound in cell culture media and its uptake mechanisms by different cell types.

Conclusion

While our current understanding of d-alanyl-glutamine's in vitro bioactivity is in its infancy, the existing literature on L-Ala-Gln and d-alanine provides a strong rationale for its investigation. The cytoprotective effects observed with a d-alanine dipeptide are promising, but the potential for pro-inflammatory activity, as suggested by studies on free d-alanine, warrants careful examination. The data and protocols presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound and to delineate its unique biological properties compared to its L-isomer. Such studies will be crucial in determining its viability as a novel agent in drug development and clinical nutrition.

References

- 1. Intervention and Mechanisms of Alanyl-glutamine for Inflammation, Nutrition, and Enteropathy: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alanyl-glutamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]